molecular formula C20H35NO4 B1250939 Methyl tumonoate A

Methyl tumonoate A

Cat. No. B1250939
M. Wt: 353.5 g/mol
InChI Key: SZDORSKCYIOHRW-HOOHWIHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tumonoate A is a N-acyl-amino acid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Derivatives

  • Methyl Tumonoate A has been synthesized in a laboratory setting. An efficient synthesis process has been developed, starting from commercially available n-octanal and employing a magnesium chloride catalyzed anti-aldol reaction. This synthesis led to the discovery of Ethyl Tumonoate A, a derivative with anti-inflammatory activity and the ability to inhibit calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).

Application in Neocortical Neurons

  • Ethyl Tumonoate A, a variant of Methyl Tumonoate A, has shown inhibitory activity towards calcium oscillations in neocortical neurons. This finding suggests potential neurological applications, particularly in the area of anti-inflammatory activity (Nagalatha, Narala, & Narsaiah, 2018).

Evolutionary-Based Discovery

  • The discovery of Ethyl Tumonoate A was facilitated by an evolutionary-based approach, using the evolutionary relationships of cyanobacteria as predictors for potential secondary metabolite production. This phylogeny-guided isolation approach led to the discovery of new variations of molecules like Ethyl Tumonoate A, underscoring the importance of evolutionary biology in drug discovery (Engene et al., 2011).

Implications in Biofuel Research

  • Although not directly related to Methyl Tumonoate A, studies on argemone oil, which contains various methyl esters, show the potential of such compounds in biofuel applications. This research highlights the broader implications of methyl esters, the category under which Methyl Tumonoate A falls, in alternative energy sources (Pramanik, Das, & Kim, 2012).

properties

Product Name

Methyl tumonoate A

Molecular Formula

C20H35NO4

Molecular Weight

353.5 g/mol

IUPAC Name

methyl (2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C20H35NO4/c1-5-6-7-8-9-10-12-15(2)18(22)16(3)19(23)21-14-11-13-17(21)20(24)25-4/h12,16-18,22H,5-11,13-14H2,1-4H3/b15-12+/t16-,17+,18-/m1/s1

InChI Key

SZDORSKCYIOHRW-HOOHWIHRSA-N

Isomeric SMILES

CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)OC)O

Canonical SMILES

CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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